KY-04045

X-ray crystallography structure-based drug design PAK4 hinge binding

KY-04045 is a crystallographically validated PAK4 inhibitor fragment (MW 320.19 Da, IC50 8.7 μM) with a publicly available co-crystal structure (PDB 5I0B) defining its ATP-competitive hinge-binding pose. The imidazo[4,5-b]pyridine scaffold enables fragment growth, scaffold hopping, and core-refinement strategies; the 6-bromo substituent provides a synthetic handle for cross-coupling library synthesis. Occupies a unique niche: binding-mode clarity plus fragment-like dimensions for systematic medicinal chemistry expansion. Use as a reference standard for crystallographic soaking, assay calibration, and SAR benchmarking.

Molecular Formula C13H14BrN5
Molecular Weight 320.19 g/mol
Cat. No. B15606089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKY-04045
Molecular FormulaC13H14BrN5
Molecular Weight320.19 g/mol
Structural Identifiers
InChIInChI=1S/C13H14BrN5/c1-7(2)11-9(6-19(3)18-11)12-16-10-4-8(14)5-15-13(10)17-12/h4-7H,1-3H3,(H,15,16,17)
InChIKeyXYHWYOLLASBNRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KY-04045 PAK4 Inhibitor: Co-Crystal-Structure-Validated Imidazo[4,5-b]pyridine Fragment for Kinase Drug Discovery Procurement


KY-04045 (CAS 1223284-75-0; 6-Bromo-2-(3-isopropyl-1-methyl-1H-pyrazol-4-yl)-1H-imidazo[4,5-b]pyridine; MW 320.19 g/mol) is an imidazo[4,5-b]pyridine-based small-molecule inhibitor of p21-activated kinase 4 (PAK4) with a biochemical IC50 of 8.7 μM, discovered via virtual site-directed fragment-based drug design [1]. Its co-crystal structure with the PAK4 kinase domain has been deposited in the Protein Data Bank under accession code 5I0B at 3.09 Å resolution, revealing that the pyrazole and imidazopyridine rings mediate hinge loop interaction [1][2]. The authors explicitly position KY-04045 as a basic building block for designing novel imidazo[4,5-b]pyridine-based PAK4 inhibitors rather than as a high-potency clinical candidate [1].

Why In-Class PAK4 Inhibitors Cannot Substitute for KY-04045 in Scaffold-Oriented and Structure-Guided Research Programs


PAK4 inhibitors span over four orders of magnitude in biochemical potency—from low-nanomolar agents such as PF-3758309 (PAK4 Kd = 2.7 nM) and GNE-2861 (PAK4 IC50 = 7.5 nM) to mid-micromolar tool compounds such as LCH-7749944 (IC50 = 14.93 μM) [1][2]. Substituting KY-04045 (IC50 = 8.7 μM) with a more potent PAK4 inhibitor would forfeit the compound's three defining procurement-relevant attributes: (i) a publicly available, atomic-resolution co-crystal structure that unambiguously defines its ATP-competitive hinge-binding pose [3]; (ii) a low molecular weight (320.19 Da) and imidazo[4,5-b]pyridine scaffold that provides validated starting geometry for fragment growth, scaffold hopping, and core-refinement strategies [3]; and (iii) a well-characterized structure–activity relationship with its parent analog KY-04031 that enables rational substitution design at the 6-position [3][4]. No other PAK4 inhibitor in the same potency and molecular-weight class combines experimentally resolved binding-mode clarity with fragment-like dimensions suitable for systematic medicinal chemistry expansion.

KY-04045 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data for Scientific Procurement Decisions


Co-Crystal Structure Availability: KY-04045 (PDB 5I0B, 3.09 Å) vs. LCH-7749944 (No Public Co-Crystal) for Binding-Mode Definition

KY-04045 is one of the very few PAK4 inhibitors in the micromolar potency range for which an experimentally determined co-crystal structure with the PAK4 kinase domain is publicly available. The structure (PDB 5I0B) was solved by X-ray diffraction at 3.09 Å resolution and reveals that the pyrazole and imidazopyridine rings of KY-04045 are sufficient for mediating PAK4 hinge loop interaction, providing unambiguous atomic-level definition of the binding pose [1]. In contrast, LCH-7749944 (GNF-PF-2356), although an ATP-competitive PAK4 inhibitor with a comparable IC50 of 14.93 μM, lacks a publicly deposited co-crystal structure; its binding site assignment rests on indirect evidence from the ATP binding pocket rather than on direct crystallographic visualization . This structural clarity makes KY-04045 immediately actionable for structure-guided optimization without the time and resource cost of de novo co-crystallization.

X-ray crystallography structure-based drug design PAK4 hinge binding fragment-based lead discovery

Molecular Weight Differential: KY-04045 (320.19 Da) vs. PF-3758309 (~489 Da) for Fragment-Like Ligand Efficiency in Lead Optimization

KY-04045 possesses a molecular weight of 320.19 g/mol (C13H14BrN5), which places it firmly within fragment-like chemical space (MW < 350 Da) and provides substantial room for molecular growth during lead optimization [1]. In contrast, PF-3758309, the most extensively characterized ATP-competitive PAK4 inhibitor, has a molecular weight of approximately 489 Da and occupies a significantly larger chemical space [2]. The 169-Da molecular-weight advantage of KY-04045 translates to a ligand efficiency (LE) of approximately 0.21 kcal/mol per heavy atom (calculated from IC50 = 8.7 μM; 20 heavy atoms), compared with PF-3758309's LE of approximately 0.36 kcal/mol per heavy atom at a Kd of 2.7 nM—but critically, KY-04045's lower molecular weight enables synthetic elaboration with a reduced risk of exceeding Lipinski's rule-of-five thresholds during multiparameter optimization, a concern for PF-3758309 derivatives that already approach the MW ceiling [1][2].

ligand efficiency fragment-based drug discovery molecular weight optimization lead-like properties

Biochemical PAK4 IC50 Comparison: KY-04045 (8.7 μM) vs. LCH-7749944 (14.93 μM) in the Micromolar Potency Class

Within the limited set of PAK4 inhibitors operating in the micromolar IC50 range—a class relevant for tool-compound applications and scaffold validation—KY-04045 (IC50 = 8.7 μM) demonstrates approximately 1.7-fold greater biochemical potency than LCH-7749944 (IC50 = 14.93 μM) [1]. Both compounds function as ATP-competitive inhibitors, and both have been characterized in biochemical kinase inhibition assays using recombinant PAK4 [1][2]. However, the potency advantage of KY-04045 is modest and should not be interpreted as a decisive selection criterion in isolation; rather, it reinforces the compound's viability as a starting point when combined with its structural characterization advantages [1].

PAK4 biochemical inhibition ATP-competitive kinase assay micromolar IC50 comparison tool compound selection

Scaffold Chemotype Differentiation: Imidazo[4,5-b]pyridine Hinge Binder (KY-04045) vs. Pyrrolopyrazole (PF-3758309) and Benzimidazole (GNE-2861) Cores

KY-04045 is built on an imidazo[4,5-b]pyridine core scaffold, with crystallographic confirmation that the pyrazole and imidazopyridine rings directly mediate PAK4 hinge loop interaction [1]. This chemotype is structurally and electronically distinct from the pyrrolopyrazole core of PF-3758309 and the benzimidazole core of GNE-2861, which engage different residue subsets within the PAK4 ATP-binding cleft [2][3]. While PF-3758309 binds at C502/L472 of PAK4 with a Kd of 2.7 nM, and GNE-2861 targets the DFG-out pocket with PAK4 IC50 = 7.5 nM, KY-04045's binding is defined by hinge-region interactions at L398 and E399, as further characterized by fragment molecular orbital analysis [1][4]. This distinct binding signature makes KY-04045 a complementary scaffold for intellectual property diversification and for probing PAK4 conformational states inaccessible to other chemotypes [4].

scaffold hopping hinge-binding chemotype imidazo[4,5-b]pyridine kinase inhibitor chemical space

Structure–Activity Relationship with Direct Analog KY-04031: 6-Bromo Substitution Shifts PAK4 IC50 from 0.79 μM to 8.7 μM

KY-04045 differs from its parent compound KY-04031 by the presence of a 6-bromo substituent on the imidazo[4,5-b]pyridine core and a 3-isopropyl-1-methylpyrazole moiety versus the triazine-containing scaffold of KY-04031. This structural modification results in an 11-fold decrease in biochemical PAK4 inhibitory potency: KY-04031 exhibits an IC50 of 0.79 μM, whereas KY-04045 shows an IC50 of 8.7 μM [1][2]. Despite the potency reduction, the 6-bromo group provides a synthetic handle for further derivatization (e.g., Suzuki coupling, Buchwald–Hartwig amination) and its electronic effects on hinge-region interactions have been systematically studied by Yoon et al. (2022), who demonstrated that electron-withdrawing halogen substituents at this position modulate electrostatic interaction energy with hinge residues L398 and E399 [3]. The SAR trajectory from KY-04031 (IC50 = 0.79 μM) through KY-04045 (IC50 = 8.7 μM) has subsequently inspired core-refinement strategies—including the quinazoline-based optimization that yielded compound 9d (PAK4 IC50 = 0.033 μM)—validating the imidazo[4,5-b]pyridine scaffold as a productive starting point for iterative potency improvements [4].

structure–activity relationship halogen substitution 6-bromo effect PAK4 inhibitor optimization

KY-04045 Procurement-Relevant Application Scenarios: Fragment-Based Design, Scaffold Hopping, Structural Biology, and PAK4 Assay Development


Fragment-Based Lead Discovery and Structure-Guided Growth from a Validated PAK4 Hinge-Binding Core

KY-04045 is positioned as a crystallographically validated fragment (MW 320.19 Da) for PAK4 hinge-region engagement. The co-crystal structure (PDB 5I0B) provides atomic-resolution coordinates for structure-based drug design, enabling computational fragment growing, merging, or linking strategies using the imidazo[4,5-b]pyridine core as an anchor point. The 6-bromo substituent offers a synthetic handle for parallel library synthesis via cross-coupling chemistry [1]. Procurement is justified for medicinal chemistry teams seeking to initiate a PAK4 inhibitor program with a low-MW starting point that avoids the intellectual property space occupied by pyrrolopyrazole (PF-3758309) or benzimidazole (GNE-2861) scaffolds [2].

Scaffold Hopping and Core-Refinement Campaigns Using the Imidazo[4,5-b]pyridine Chemotype

The validated imidazo[4,5-b]pyridine chemotype of KY-04045 has already been exploited as a template for core-refinement strategies. Hao et al. (2017) demonstrated that analysis of the KY-04031/KY-04045 scaffold led to the design of 2,4-diaminoquinazoline derivatives with substantially improved potency (compound 9d: PAK4 IC50 = 0.033 μM) while retaining PAK4 target engagement [1]. Similarly, the SAR data connecting KY-04031 (0.79 μM) to KY-04045 (8.7 μM) provide a quantitative baseline for evaluating the effect of substituent modifications at the 6-position, as systematically explored by Yoon et al. (2022) using FMO-based interaction energy analysis [2]. Procurement of KY-04045 as a reference standard enables direct comparison of newly synthesized analogs against a well-characterized benchmark in both biochemical and structural assays.

Structural Biology and Crystallography Studies of PAK4–Ligand Interactions

KY-04045 is one of the few PAK4 inhibitors for which a co-crystal structure is publicly available (PDB 5I0B), and the only imidazo[4,5-b]pyridine-based inhibitor with this level of structural annotation. This makes KY-04045 a valuable reference ligand for PAK4 crystallographic studies, including soaking experiments for fragment screening, competitive binding assays, and molecular dynamics simulations of hinge-region conformational dynamics [1]. The structural data explicitly confirm that the pyrazole and imidazopyridine rings are sufficient for mediating PAK4 hinge loop interaction, providing a minimal pharmacophore model that can guide the design of hybrid inhibitors incorporating features from other chemotypes [1].

PAK4 Biochemical Assay Development and Tool Compound Standardization

In PAK4 biochemical assay development, KY-04045 (IC50 = 8.7 μM) serves as a moderate-affinity positive control with well-defined ATP-competitive behavior confirmed by crystallography [1]. Its intermediate potency (neither too potent to saturate the assay window, nor too weak to be indistinguishable from background) makes it suitable as a calibration standard for high-throughput screening campaigns and for benchmarking the sensitivity of new PAK4 assay formats. For laboratories comparing PAK4 inhibitors across potency classes, KY-04045 occupies a distinct niche: more potent than LCH-7749944 (14.93 μM) yet structurally better characterized, and less potent than PF-3758309 (Kd = 2.7 nM) but free of the pan-PAK activity that complicates interpretation of PF-3758309 cellular data [2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for KY-04045

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.